[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is a chemical compound with the molecular formula . It features a pyridine ring substituted with a trifluoroethyl group and a methanamine functional group. This compound is classified under the category of trifluoroethyl-substituted amines, which are known for their unique properties and applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods, often involving the introduction of the trifluoroethyl group into the pyridine structure. Its synthesis and characterization have been documented in several scientific studies and chemical databases, including PubChem and other peer-reviewed articles.
This compound falls within the realm of organic chemistry, specifically under heterocyclic compounds due to the presence of the pyridine ring. It is also classified as an amine due to its amine functional group.
The synthesis of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine typically involves several key steps:
The reaction conditions may vary based on the specific reagents used, but common solvents include dimethyl sulfoxide or dichloromethane. Reaction temperatures typically range from ambient to elevated conditions depending on the reactivity of the involved species.
The molecular structure of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine consists of a pyridine ring with a trifluoroethyl substituent at position 6 and a methanamine group at position 3. The trifluoroethyl group contributes significantly to the compound's lipophilicity and biological activity.
The compound can participate in various chemical reactions:
For instance, in nucleophilic substitution reactions involving electrophiles like alkyl halides, the trifluoroethyl group may enhance reactivity due to its electron-withdrawing nature.
The mechanism of action for [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine primarily involves its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR), affecting signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
This compound has potential applications in various fields:
The trifluoroethyl-pyridyl scaffold exhibits distinct advantages in ion channel modulation due to synergistic electronic and steric effects. The pyridine ring provides a hydrogen-bond acceptor and π-system for aromatic interactions, while the adjacent aminomethyl linker offers protonation capacity critical for ionic or hydrogen bonding at physiological pH. The trifluoroethyl moiety contributes strong electron-withdrawing properties (σI = 0.39, σR = 0.12) and high lipophilicity (π = +1.04), enhancing membrane permeability and promoting interactions with hydrophobic protein pockets [2] [8].
In voltage-gated and ligand-gated ion channels, this scaffold demonstrates allosteric effects:
Table 2: Comparative Effects of Fluorinated vs. Non-Fluorinated Pyridylmethanamines on Ion Channel Activity
Compound | Target Channel | EC₅₀ (μM) | Lipophilicity (LogP) | Maximal Efficacy (% Wild-Type Activity) |
---|---|---|---|---|
[6-Ethyl-3-pyridyl]methanamine | HCN4 | 42.3 ± 5.1 | 1.28 | 67% |
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine | HCN4 | 8.7 ± 1.2 | 2.32 | 92% |
[4-(Aminomethyl)phenyl]acetic acid | CFTR (F508del) | >100 | 0.91 | 15% |
[6-(Trifluoroethyl)-3-pyridyl]methanamine analog | CFTR (F508del) | 19.5 ± 3.4 | 2.15 | 78% |
Fluorinated amines have evolved from metabolic stabilizers to targeted pharmacophores over six decades. Early applications exploited fluorine’s electronegativity to alter pKₐ (ΔpKₐ ≈ -0.6 per α-fluorine) and block oxidative metabolism:
Trifluoroethylamine motifs emerged prominently in neurology and oncology:
Table 3: Milestones in Trifluoroethylamine Therapeutic Development
Decade | Key Compound | Therapeutic Area | Role of Trifluoroethylamine |
---|---|---|---|
1960s | Isoflurane | Anesthesia | Enhanced lipid solubility and stability |
1980s | Fluoxetine | Psychiatry (SSRI) | Metabolic stabilization and SERT affinity enhancement |
2000s | Sitagliptin | Endocrinology (DPP-4 inhibitor) | Bioisosteric replacement of tert-butyl group |
2010s | Ivacaftor | Cystic fibrosis (CFTR potentiator) | Gating modulation via TM6/TM8 interaction |
2020s | Elexacaftor | Cystic fibrosis (corrector) | Improved F508del-CFTR folding and cell surface density |
The trifluoroethyl-pyridyl motif enables dual modulation of CFTR: potentiation of gating-defective mutants (Class III) and inhibition of overactive epithelial sodium channels (ENaC) in cystic fibrosis airways. Three non-exclusive hypotheses explain its action:
"Headgroup-Anchor" Model: The protonated aminomethyl group ("headgroup") binds acidic residues (D115, D112) in intracellular loop 2 (ICL2), inducing conformational strain that destabilizes the closed pore. Concurrently, the trifluoroethyl moiety ("anchor") inserts into a hydrophobic pocket formed by F337, I340, and F338 in transmembrane helix 6 (TM6), leveraging halogen-π interactions (binding energy ≈ -3.2 kcal/mol). This simultaneous engagement increases open probability (Pₒ) by reducing ATP hydrolysis requirements at NBD1 [5] [9].
Membrane Partitioning Enhancement: The high lipophilicity (LogP ≈ 2.3) promotes lateral diffusion within the lipid bilayer, concentrating the compound near CFTR’s transmembrane domains. Fluorine’s quadrupole moment facilitates favorable interactions with phospholipid headgroups, increasing local effective concentration 5-fold versus non-fluorinated analogs [8].
Allosteric Coupling to NBD Dimerization: Binding at the ICL2-TM6 interface transmits structural rearrangements to nucleotide-binding domains (NBDs). Hydrogen-deuterium exchange studies show trifluoroethyl derivatives stabilize NBD1-NBD2 dimerization (ΔΔG = -1.8 kcal/mol), accelerating gating transitions in G551D and F508del mutants [9].
For ENaC inhibition, the scaffold likely competes with Na⁺ at the selectivity filter, where the trifluoroethyl group’s partial negative charge (σ-hole) displaces hydrated Na⁺ ions. This remains under investigation via cryo-EM studies of ENaC-modulator complexes.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7